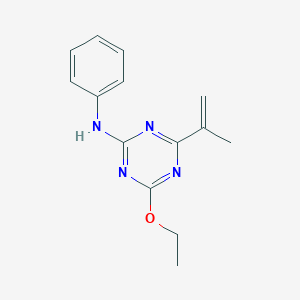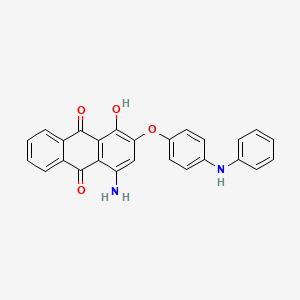
4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an anthracene core substituted with amino, anilinophenoxy, and hydroxy groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of appropriate precursors under high-temperature conditions.
Introduction of Functional Groups: The amino, anilinophenoxy, and hydroxy groups are introduced through various substitution reactions. For example, the amino group can be introduced via nitration followed by reduction, while the anilinophenoxy group can be added through a nucleophilic aromatic substitution reaction.
Final Assembly: The final compound is assembled by coupling the functionalized anthracene core with the remaining substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced. For example, nucleophilic aromatic substitution may require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and pathways.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinazolinone Derivatives: Exhibits a broad spectrum of pharmacological activities.
4-Aminocoumarin Derivatives: Used in organic synthesis and have various biological applications.
Uniqueness
4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione stands out due to its unique combination of functional groups and the anthracene core. This structure provides distinct chemical reactivity and potential for diverse applications, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
106872-12-2 |
|---|---|
分子式 |
C26H18N2O4 |
分子量 |
422.4 g/mol |
IUPAC名 |
4-amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O4/c27-20-14-21(32-17-12-10-16(11-13-17)28-15-6-2-1-3-7-15)26(31)23-22(20)24(29)18-8-4-5-9-19(18)25(23)30/h1-14,28,31H,27H2 |
InChIキー |
MLGWETIJADDDMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=CC=CC=C5C4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


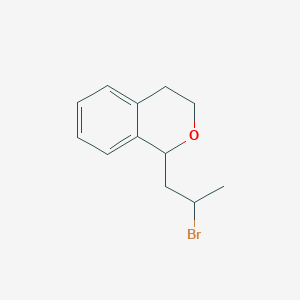
![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)
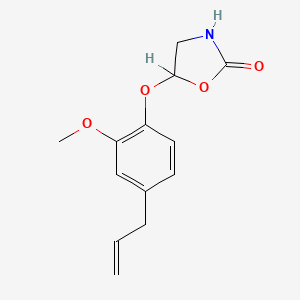
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)

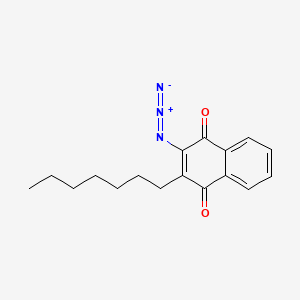
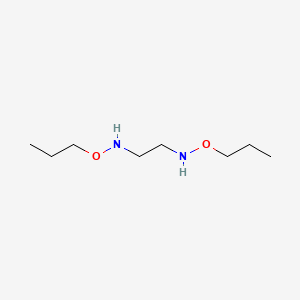
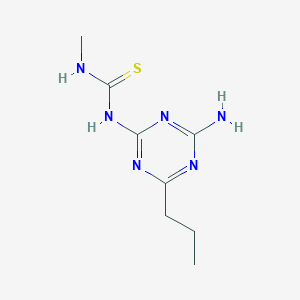

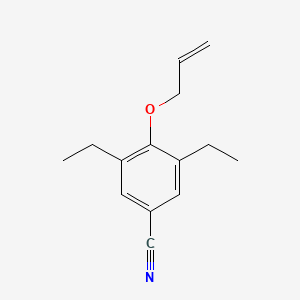
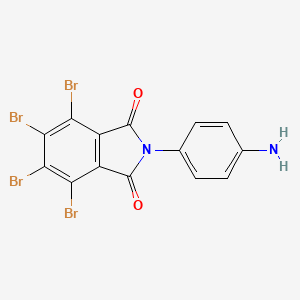
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)

